molecular formula C26H22ClN3O B2880486 3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189916-67-3

3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2880486
CAS No.: 1189916-67-3
M. Wt: 427.93
InChI Key: JSLQFJZZMGVSLM-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindolone derivative. Pyrimidoindolones are a class of compounds that contain a pyrimidine ring fused to an indolone ring. The presence of various substituents like chlorobenzyl and methylbenzyl groups can significantly influence the properties and potential applications of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrimidine and indolone rings, along with the attached chlorobenzyl and methylbenzyl groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chlorobenzyl and methylbenzyl groups could potentially undergo various reactions, such as substitution or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorobenzyl and methylbenzyl groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Molecular and Electronic Analysis of Heterocyclic Compounds

A study by Beytur and Avinca (2021) explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. Through experimental and theoretical DFT calculations, the study highlighted the importance of heterocyclic compounds in developing materials with desirable electronic and optical properties (Beytur & Avinca, 2021).

Antitumor Activity of Pyrimidine Derivatives

Grivsky et al. (1980) discussed the synthesis and antitumor activity of pyrimidine derivatives, showcasing the potential of heterocyclic compounds in medicinal chemistry, particularly as inhibitors of key biological targets such as dihydrofolate reductase (Grivsky et al., 1980).

Synthesis and Anti-inflammatory Activities

Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities. This study demonstrates the versatility of heterocyclic compounds in generating potential therapeutic agents with specific biological activities (Tozkoparan et al., 1999).

Heterocyclic Compounds in Material Science

Kumbharkar and Kharul (2009) synthesized a series of N-substituted polybenzimidazoles (PBI), utilizing heterocyclic compounds to modify physical properties such as solvent solubility and gas permeability. This research illustrates the role of heterocyclic chemistry in material science, particularly in developing advanced polymers with tailored properties (Kumbharkar & Kharul, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and storage procedures should be followed to ensure safety .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O/c1-17-7-10-19(11-8-17)14-30-23-12-9-18(2)13-21(23)24-25(30)26(31)29(16-28-24)15-20-5-3-4-6-22(20)27/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLQFJZZMGVSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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